5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol
CAS No.:
Cat. No.: VC0526827
Molecular Formula: C21H24ClN5O2
Molecular Weight: 413.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24ClN5O2 |
|---|---|
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | 5-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylpent-4-yn-2-ol |
| Standard InChI | InChI=1S/C21H24ClN5O2/c1-12-9-24-15(13(2)17(12)29-5)11-27-10-14(7-6-8-21(3,4)28)16-18(22)25-20(23)26-19(16)27/h9-10,28H,8,11H2,1-5H3,(H2,23,25,26) |
| Standard InChI Key | VOASEWXFCTZRDF-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O |
| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCC(C)(C)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
EC144 is a pyrrolo[2,3-d]pyrimidine derivative with the IUPAC name 5-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylpent-4-yn-2-ol. Its molecular formula is C₂₁H₂₄ClN₅O₂, yielding a molecular weight of 413.9 g/mol . Key structural features include:
-
A pyrrolo[2,3-d]pyrimidine core substituted with amino (NH₂), chloro (Cl), and methylpentynol groups.
-
A (4-methoxy-3,5-dimethylpyridin-2-yl)methyl side chain at the 7-position, contributing to hydrophobic interactions .
Physicochemical Properties
The compound exhibits a logP (XLogP3-AA) value of 3.1, indicating moderate lipophilicity, and a hydrogen bond donor/acceptor count of 2/6, respectively . Its rotatable bond count of 5 suggests conformational flexibility, which may influence target binding .
Table 1: Molecular Properties of EC144
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₄ClN₅O₂ | |
| Molecular Weight | 413.9 g/mol | |
| XLogP3-AA | 3.1 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 5 |
Pharmacological Profile and Mechanism of Action
Target Engagement: Hsp90 Inhibition
EC144 binds competitively to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone critical for stabilizing client proteins such as HER2, EGFR, and RAF-1 . The X-ray cocrystal structure (PDB: 3NMQ) reveals:
-
Hydrogen bonds between the pyrrolo-pyrimidine ring and Asp93, Thr184, and conserved water molecules .
-
Hydrophobic interactions involving the methoxypyridine group and residues Leu104, Phe138, and Trp162 .
This binding disrupts Hsp90’s ATPase activity, leading to ubiquitin-proteasome-mediated degradation of client proteins .
Comparative Potency
EC144 exhibits 20-fold greater in vivo efficacy than the first-generation inhibitor BIIB021 (14) :
Preclinical Efficacy and Therapeutic Applications
Anti-Cancer Activity
In a mouse N87 gastric tumor model, EC144 administered orally at 5 mg/kg halted tumor growth, while 10 mg/kg induced partial regressions . By contrast, BIIB021 required 120 mg/kg to achieve growth arrest . The compound’s efficacy correlates with sustained suppression of oncogenic clients like HER2 and RAF-1 .
Anti-Inflammatory and Immunomodulatory Effects
EC144 inhibits TLR4-mediated MAPK signaling in macrophages, blocking phosphorylation of ERK1/2, JNK, and MEK1/2 without affecting NF-κB . This results in dose-dependent suppression of proinflammatory cytokines:
Table 2: Inhibition of LPS-Induced Cytokines by EC144 in RAW 264.7 Cells
| Cytokine/Chemokine | EC₅₀ (nM) |
|---|---|
| TNF-α | 20.1 |
| IL-6 | 20.5 |
| MCP-1 | 20.8 |
| IP-10 | 19.8 |
In vivo, EC144 (5 mg/kg) reduced serum TNF-α levels by >80% in a murine LPS shock model .
T Cell Suppression
EC144 inhibits CD4⁺ T cell proliferation in mixed lymphocyte reactions (MLRs) with EC₅₀ values of 5–15 nM, surpassing the potency of mycophenolic acid (MMA) and 17-AAG . This activity underscores its potential in autoimmune diseases like rheumatoid arthritis .
Pharmacokinetics and Tissue Distribution
Absorption and Exposure
Following oral administration in mice, EC144 achieves plasma concentrations >10×EC₅₀ for 6 hours at 5 mg/kg . Notably, tissue distribution studies reveal 2.5–4-fold higher concentrations in spleen and lymph nodes compared to plasma, suggesting favorable immune cell targeting .
Table 3: Pharmacokinetic Parameters of EC144 in Mice
| Parameter | Plasma | Spleen | Lymph Nodes |
|---|---|---|---|
| Cₘₐₓ (ng/mL) | 1,250 | 3,200 | 4,500 |
| AUC₀–∞ (ng·h/mL) | 5,800 | 15,000 | 20,000 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume